Cas no 129157-10-4 ((R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine)

(R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine 化学的及び物理的性質
名前と識別子
-
- (R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine
- (R)-(+)-N-(2-Propyl)-1-phenyl-2-(1-piperidino)ethylamine
- (R)-N-Isopropyl-1-phenyl-2-(1-piperidino)ethylamine
- (R)-(-)-N-Isopropyl-1-phenyl-2-(1-piperidinyl)ethylamine
- N-[(1R)-1-phenyl-2-piperidin-1-ylethyl]propan-2-amine
- ((1R)-1-phenyl-2-piperidylethyl)(methylethyl)amine
- (R)-(+)-N-ISOPROPYL-1-PHENYL-2-(1-PIPERIDINO)ETHYLAMINE
- (R)-N-isopropyl-1-phenyl-2-piperidinoethylamine
- 1-((R)-2-isopropylamino-2-phenylethyl)piperidine
- (R)-N-(2-PROPYL)-1-PHENYL-2-(1-PIPERIDINO)ETHYLAMINE
- (R)-1-(2-PROPYLAMINO)-1-PHENYL-2-(1-PIPERIDYL)ETHANE
- (R)-(-)-N-Isopropyl-1-phenyl-2-(1-piperidinyl)ethylamine, 95%
- (R)-(+)-N-Isopropyl-1-phenyl-2-(1-piperidino)ethylamine, AldrichCPR
- DTXSID20428823
- SCHEMBL14438343
- MFCD06799074
- 129157-10-4
- SBB059554
- AKOS022180606
-
- MDL: MFCD06799074
- インチ: InChI=1S/C16H26N2/c1-14(2)17-16(15-9-5-3-6-10-15)13-18-11-7-4-8-12-18/h3,5-6,9-10,14,16-17H,4,7-8,11-13H2,1-2H3/t16-/m0/s1
- InChIKey: MOSZAQRPQVSXBM-INIZCTEOSA-N
- ほほえんだ: CC(C)N[C@@H](CN1CCCCC1)C2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 246.21000
- どういたいしつりょう: 246.209598838g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 15.3Ų
じっけんとくせい
- 色と性状: グレイイエロー液体
- 密度みつど: 0,931 g/cm3
- ふってん: 341.5±22.0 °C at 760 mmHg
- フラッシュポイント: 115.6±13.3 °C
- 屈折率: 1.5090
- PSA: 15.27000
- LogP: 3.54040
- かんど: Air Sensitive
- じょうきあつ: 0.0±0.7 mmHg at 25°C
- ようかいせい: 未確定
(R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:UN 2735
- 危険カテゴリコード: 34
- セキュリティの説明: S26-S36/37/39-S45
- セキュリティ用語:S26;S36/37/39;S45
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- 包装等級:II
- 包装カテゴリ:II
- 危険レベル:8
- リスク用語:R34
- 包装グループ:II
(R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L18658-5g |
(R)-(-)-N-Isopropyl-1-phenyl-2-(1-piperidinyl)ethylamine, 95% |
129157-10-4 | 95% | 5g |
¥23343.00 | 2023-03-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1805674-1g |
(R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine |
129157-10-4 | 98% | 1g |
¥3469.00 | 2024-08-09 | |
Chemenu | CM374306-1g |
(R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine |
129157-10-4 | 95%+ | 1g |
$458 | 2022-09-03 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L18658-250mg |
(R)-(-)-N-Isopropyl-1-phenyl-2-(1-piperidinyl)ethylamine, 95% |
129157-10-4 | 95% | 250mg |
¥1936.00 | 2023-03-02 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L18658-1g |
(R)-(-)-N-Isopropyl-1-phenyl-2-(1-piperidinyl)ethylamine, 95% |
129157-10-4 | 95% | 1g |
¥5722.00 | 2023-03-02 |
(R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine 関連文献
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
(R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amineに関する追加情報
(R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine (CAS No. 129157-10-4): A Comprehensive Overview
(R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine (CAS No. 129157-10-4) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as R-PHPP for brevity, is characterized by its unique structural features and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research developments surrounding this intriguing molecule.
Chemical Structure and Properties
(R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine is a chiral amine with a molecular formula of C15H23N3. The compound features a phenyl group, a piperidine ring, and an isopropylamine moiety, all connected through a chiral carbon center. This specific arrangement imparts unique stereochemical properties to the molecule, which are crucial for its biological activity. The chiral center at the 2-position of the phenylethylamine moiety ensures that the compound exhibits distinct enantiomeric properties compared to its (S)-enantiomer.
The physical properties of (R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine include a melting point of approximately 65°C and a boiling point of around 260°C. It is moderately soluble in water and highly soluble in organic solvents such as ethanol and methanol. These solubility characteristics make it suitable for various chemical reactions and biological assays.
Synthesis Methods
The synthesis of (R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine can be achieved through several routes, each with its own advantages and challenges. One common method involves the asymmetric synthesis of the chiral amine using chiral catalysts or auxiliaries. For instance, a well-documented approach involves the use of chiral phosphine ligands in palladium-catalyzed allylic substitution reactions to introduce the piperidine ring selectively on the desired carbon center.
Another approach involves the use of chiral auxiliaries to control the stereochemistry during the formation of the amine bond. This method typically involves the condensation of an appropriate phenylethylamine derivative with an isopropylamine precursor in the presence of a chiral auxiliary. The resulting intermediate can then be deprotected to yield the final product with high enantiomeric purity.
Biological Activities and Therapeutic Potential
(R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. Research has shown that this compound exhibits potent activity as a selective serotonin reuptake inhibitor (SSRI), making it a promising candidate for the treatment of depression and anxiety disorders.
In addition to its SSRI activity, (R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine has also been investigated for its effects on dopamine and norepinephrine reuptake. Studies have demonstrated that it can modulate these neurotransmitter systems, suggesting potential applications in treating conditions such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Recent Research Developments
The therapeutic potential of (R)-N-(1-Phenyl-2-(piperidin-1-y l)ethyl)propan - 2 - amine strong > has been further supported by recent research findings. A study published in the Journal of Medicinal Chemistry reported that this compound exhibits significant neuroprotective effects in cellular models of neurodegeneration. The researchers found that it can reduce oxidative stress and prevent neuronal cell death, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's disease.
In another study published in Pharmacology & Therapeutics, researchers explored the pharmacokinetic properties of (R)-N-(1 - Phen yl - 2 - ( piper idin - 1 - yl ) eth yl ) pro pan - 2 - amine strong > . The results indicated that it has favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity, which are essential for developing it as a viable therapeutic agent.
Clinical Trials and Future Prospects
Clinical trials are currently underway to evaluate the safety and efficacy of (R)-N -( 1 - Phen yl - 2 - ( p iper idin - 1 - yl ) eth yl ) pro pan - 2 - amine strong > in various therapeutic indications. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical investigations to explore its potential benefits in larger patient populations.
The future prospects for < strong > ( R ) - N -( 1 - Phen yl - 2 -( p iper idin - 1 - yl ) eth yl ) pro pan - 2 - amine strong > are promising. Ongoing research aims to optimize its formulation and delivery methods to enhance its therapeutic efficacy while minimizing side effects. Additionally, efforts are being made to identify novel targets and mechanisms through which this compound can exert its beneficial effects.
129157-10-4 ((R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine) 関連製品
- 31466-46-3(2-Phenyl-2-(1-pyrrolidinyl)ethanamine)
- 5815-73-6(b-1-Piperidinyl-benzeneethanamine)
- 2229465-60-3(tert-butyl N-4-(1-cyano-1-methylethyl)-2-methylphenylcarbamate)
- 1806190-92-0(3-Iodo-5-methoxy-6-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 855287-26-2(Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate)
- 1002482-88-3(2,4-difluoro-N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide)
- 2640897-11-4(6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine)
- 1314495-37-8(4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane)
- 2171598-49-3(2-5-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methoxy-2-methylpropanoic acid)
- 5768-39-8(1,3-Benzodioxole-4-carboxylic acid)



